(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H21NO4S2 and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Thiazolidinone derivatives are synthesized through various chemical reactions, often involving the interaction of different organic precursors to form complex structures with potential antimicrobial, antifungal, and chemiluminescence properties. For instance, Wardkhan et al. (2008) demonstrated new approaches for synthesizing thiazoles and their fused derivatives, including thiazolidinone variants, showcasing their antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008). Similarly, Watanabe et al. (2010) explored the singlet oxygenation of thiazolidine derivatives, leading to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, underscoring the thermal stability and base-induced chemiluminescence of these compounds (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Biological Applications
The biological activities of thiazolidinone derivatives are varied and promising. Research by Hegab, Elmalah, and Gad (2009) focused on the [4 + 2] cycloaddition reactions involving 2-arylmethylidene-1-thiooxoindane intermediates, resulting in compounds that exhibited good antimicrobial activity, highlighting the potential of thiazolidinone derivatives as novel antimicrobial agents (Hegab, Elmalah, & Gad, 2009). Additionally, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, suggesting a potential for these derivatives in pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Properties
IUPAC Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-24-16-6-4-5-15(11-16)13-19-20(23)22(21(27)28-19)10-9-14-7-8-17(25-2)18(12-14)26-3/h4-8,11-13H,9-10H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUHKPDDMXJTGB-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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